molecular formula C15H9NO8 B13747169 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid

4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13747169
M. Wt: 331.23 g/mol
InChI Key: DVXXTUUGRWKVPB-UHFFFAOYSA-N
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Description

4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid (H₄dpda) is a tetracarboxylic acid featuring a pyridine core with two carboxylic acid groups at the 2- and 6-positions and a 3,5-dicarboxyphenyl substituent at the 4-position. This structure provides four coordination sites, making it highly effective in constructing metal-organic frameworks (MOFs). H₄dpda-based MOFs, such as mixed-lanthanide EuxTb1−xHdpda, exhibit exceptional pH stability (pH 3.90–7.50) and tunable luminescence, positioning them as promising materials for chemical sensing and optoelectronics .

Properties

Molecular Formula

C15H9NO8

Molecular Weight

331.23 g/mol

IUPAC Name

4-(3,5-dicarboxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C15H9NO8/c17-12(18)8-1-6(2-9(3-8)13(19)20)7-4-10(14(21)22)16-11(5-7)15(23)24/h1-5H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

DVXXTUUGRWKVPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with 3,5-dicarboxybenzene. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Basic Information

  • Molecular Formula : C15H9NO8
  • Molar Mass : 331.23 g/mol
  • Structural Characteristics : The compound features multiple carboxylic acid groups and a pyridine ring, contributing to its reactivity and ability to form coordination complexes.

Catalysis

The compound has been investigated for its potential as a catalyst in various chemical reactions. Its ability to coordinate with metal ions allows it to facilitate reactions that require metal catalysts. Studies have shown that derivatives of pyridine-2,6-dicarboxylic acid can enhance reaction rates and selectivity in organic transformations .

Coordination Chemistry

4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid acts as a bidentate ligand, capable of forming stable complexes with transition metals. These metal complexes exhibit interesting properties that can be harnessed for various applications such as:

  • Sensing : Metal complexes can be designed for selective detection of specific ions or molecules.
  • Photocatalysis : Some complexes demonstrate photocatalytic activity under UV light, making them suitable for environmental applications .

Molecular Devices

The unique structural features of this compound make it suitable for use in molecular devices. Its derivatives have been explored for applications in:

  • Molecular switches : The ability to undergo structural changes under certain conditions allows these compounds to function as switches in molecular electronics.
  • Data storage : Research indicates potential for use in data storage technologies due to their stability and ability to undergo reversible changes .

Case Study 1: Catalytic Activity

In a study published by Nature, the synthesis of amides from pyridine-2,6-dicarboxylic acid demonstrated the compound's effectiveness in facilitating catalytic reactions. The researchers noted that the geometry of the resulting amides favored certain reaction pathways, enhancing their utility in organic synthesis .

Case Study 2: Coordination Complexes

A recent investigation into metal complexes formed with 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid highlighted its application in sensing technologies. The study showed that the metal-ligand interactions could be finely tuned to achieve selective binding with target analytes, showcasing the compound's versatility .

Mechanism of Action

The mechanism of action of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological and chemical effects . The exact molecular targets and pathways depend on the specific application and the metal ions involved .

Comparison with Similar Compounds

Table 1: Key Properties of Pyridinedicarboxylic Acid Isomers

Compound Coordination Sites Biodegradability Key Applications
H₄dpda 4 Low MOFs, luminescent sensors
Dipicolinic acid 2 High Microbial studies, chelation
Dinicotinic acid 2 Moderate Catalysis, organic synthesis

Ester Derivatives

Esterification of pyridinedicarboxylic acids reduces their polarity and coordination capacity. Examples include:

  • Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate : The ester groups and dihydropyridine ring enhance lipophilicity, making it suitable for pharmaceutical applications (e.g., calcium channel blockers) but unsuitable for MOFs .
  • Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate : The nitro group introduces electron-withdrawing effects, altering redox properties for electrochemical sensing, contrasting with H₄dpda’s pH-stable fluorescence .

Table 2: Functional Group Impact on Properties

Compound Type Functional Groups Solubility Key Applications
H₄dpda 4 × COOH Polar MOFs, sensors
Ester derivatives COOCH₃/COOC₂H₅ Non-polar Pharmaceuticals, organics
Nitrophenyl derivatives NO₂ + COOCH₃ Moderate Electrochemistry

Dihydropyridine Derivatives

Dihydropyridine analogs, such as dimethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate , feature reduced aromaticity and increased conformational flexibility. These compounds are often used in drug design (e.g., antihypertensive agents) but lack the rigidity and coordination sites required for MOF synthesis .

Biological Activity

4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid, also known by its CAS number 1383951-59-4, is a compound that exhibits significant biological activity. This article explores its properties, synthesis, biological effects, and potential applications based on diverse research findings.

  • Molecular Formula : C15H9NO8
  • Molar Mass : 331.23 g/mol
  • Structure : The compound features a pyridine ring substituted with two dicarboxylic acid groups and a phenyl group with additional carboxylic acid functionalities.

Synthesis

The synthesis of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves multi-step organic reactions. The process can include:

  • Formation of the Pyridine Ring : Using pyridine derivatives.
  • Introduction of Carboxylic Groups : Via electrophilic aromatic substitution or direct functionalization techniques.

Biological Activity

Research indicates that this compound possesses various biological activities:

Antimicrobial Properties

Studies have shown that derivatives of pyridine-2,6-dicarboxylic acid exhibit antimicrobial effects. For instance, a related compound demonstrated efficacy against several bacterial strains, suggesting potential applications in developing new antibiotics .

Antioxidant Activity

The antioxidant capacity of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Metal Ion Binding

This compound has also been studied for its ability to chelate metal ions. Research indicates that it can effectively bind to transition metals such as Cu(II), which is significant for applications in environmental remediation and metal ion recovery processes .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial properties of pyridine derivatives. The results indicated that compounds similar to 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid exhibited inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Antioxidant Analysis

An analysis conducted to evaluate the antioxidant properties revealed that the compound significantly reduced oxidative stress markers in vitro. The DPPH radical scavenging assay showed an IC50 value indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid45
Ascorbic Acid30

Q & A

Q. What are the established synthetic routes for 4-(3,5-dicarboxyphenyl)pyridine-2,6-dicarboxylic acid and its derivatives?

The compound is typically synthesized via modified Hantzsch dihydropyridine reactions. Key steps include:

  • Condensation of aryl aldehydes with β-keto esters under reflux conditions using ethanol or methanol as solvents (e.g., diethyl or dimethyl esters as precursors) .
  • Acidic or basic hydrolysis of ester groups to yield dicarboxylic acid derivatives, monitored by TLC or HPLC for reaction completion .
  • Structural confirmation via single-crystal X-ray diffraction (XRD) to resolve stereochemical ambiguities .

Q. How is structural characterization optimized for this compound in crystallographic studies?

  • XRD : Use high-resolution synchrotron radiation for small or weakly diffracting crystals. Refinement with SHELXL or OLEX2 ensures accurate bond-length and angle measurements .
  • NMR : Employ 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR in DMSO-d₆ or CDCl₃ to confirm protonation states and hydrogen bonding patterns. DEPT-135 experiments clarify quaternary carbon assignments .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways, critical for derivatives with labile functional groups .

Q. What strategies address solubility challenges during in vitro assays?

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% v/v DMSO) to maintain solubility without denaturing proteins .
  • Salt Formation : Convert dicarboxylic acid groups to sodium or potassium salts via neutralization with NaOH/KOH, enhancing aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes for sustained release in physiological media .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

  • Quantum Chemical Calculations : Use Gaussian or ORCA for DFT-based transition-state modeling to predict regioselectivity in aryl substitution reactions .
  • Reaction Path Search Tools : Apply the AFIR (Artificial Force-Induced Reaction) method in the GRRM17 software to identify low-energy pathways for multi-step syntheses .
  • Machine Learning : Train models on PubChem or ICSD datasets to predict crystallization conditions and polymorph stability .

Q. How do researchers resolve contradictions in spectral or crystallographic data?

  • Data Triangulation : Cross-validate XRD results with solid-state NMR and FT-IR to confirm hydrogen-bonding networks and lattice packing .
  • Dynamic NMR : Analyze temperature-dependent 1H^{1}\text{H}-NMR shifts to detect conformational flexibility in solution that may conflict with rigid crystal structures .
  • Rietveld Refinement : Apply for powder XRD data to resolve discrepancies in unit cell parameters caused by preferred orientation effects .

Q. What experimental designs improve yield in multi-step syntheses?

  • Design of Experiments (DOE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading, solvent polarity) for critical steps like ester hydrolysis or cyclization .
  • In Situ Monitoring : Implement ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions in real time .
  • Flow Chemistry : Continuous-flow reactors minimize side reactions in exothermic steps (e.g., nitro-group reductions), improving scalability and reproducibility .

Q. How are safety and stability profiles methodologically assessed for lab-scale handling?

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds under nitrogen/air to establish safe storage temperatures .
  • HPLC-PDA Purity Checks : Monitor hydrolytic degradation in aqueous buffers (pH 4–9) over 72 hours to assess shelf-life under experimental conditions .
  • Glove-Box Techniques : Handle moisture-sensitive intermediates (e.g., anhydride forms) in argon atmospheres to prevent hydrolysis .

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